molecular formula C28H26N2O5S B2396209 methyl 2-(4,6-dioxo-3-phenyl-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 1005056-42-7

methyl 2-(4,6-dioxo-3-phenyl-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2396209
CAS No.: 1005056-42-7
M. Wt: 502.59
InChI Key: SZKOLGDUOUMZTP-UHFFFAOYSA-N
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Description

The compound methyl 2-(4,6-dioxo-3-phenyl-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a polycyclic heterocyclic molecule featuring a fused pyrrolo-isoxazole ring system (with 4,6-dioxo and aryl substituents) and a tetrahydrobenzo[b]thiophene scaffold. Key structural attributes include:

  • Ester functionality: A methyl carboxylate group at position 3 of the tetrahydrobenzo[b]thiophene ring.
  • Aryl substituents: A phenyl group at position 3 and an o-tolyl (2-methylphenyl) group at position 2 of the pyrrolo-isoxazole ring.

While direct experimental data for this compound are absent in the provided evidence, its structural features align with compounds synthesized via multi-step heterocyclization strategies, as seen in analogous systems .

Properties

IUPAC Name

methyl 2-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O5S/c1-16-10-6-8-14-19(16)30-23(17-11-4-3-5-12-17)22-24(35-30)26(32)29(25(22)31)27-21(28(33)34-2)18-13-7-9-15-20(18)36-27/h3-6,8,10-12,14,22-24H,7,9,13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKOLGDUOUMZTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=C(C5=C(S4)CCCC5)C(=O)OC)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(4,6-dioxo-3-phenyl-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that exhibits significant biological activity. Its structure combines various pharmacologically relevant frameworks, including the tetrahydrobenzo[b]thiophene core and the pyrrolo[3,4-d]isoxazole moiety. This article aims to provide an in-depth analysis of its biological properties based on current research findings.

1. Structural Overview

The compound's structure can be broken down into two primary components:

  • Tetrahydrobenzo[b]thiophene : Known for its diverse biological effects, including anticancer and anti-inflammatory activities.
  • Pyrrolo[3,4-d]isoxazole : A moiety associated with neuroprotective and antitumor properties.

2.1 Anticancer Properties

Research indicates that derivatives of tetrahydrobenzo[b]thiophene exhibit promising anticancer activity. For instance:

  • Mechanism of Action : These compounds have been shown to inhibit tubulin polymerization, leading to mitotic arrest and tumor necrosis. Molecular docking studies suggest strong binding affinities to tubulin proteins (PDB ID 5NM5), which is critical for their antitumor efficacy .
CompoundIC50 (µM)Target
Compound I2.6Various cancer cell lines
Compound II0.008HepG-2 (liver cancer)
Compound III0.007MCF-7 (breast cancer)

2.2 Anti-inflammatory Activity

The compound has shown potential as a COX-II inhibitor:

  • Inhibition Studies : Compounds derived from the tetrahydrobenzo[b]thiophene scaffold demonstrated significant selectivity against COX-II with minimal ulcerogenic effects compared to traditional NSAIDs .

Case Study 1: Synthesis and Evaluation of Anticancer Activity

In a study published in ACS Omega, researchers synthesized several derivatives of tetrahydrobenzo[b]thiophene and evaluated their cytotoxicity against various cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values in the nanomolar range, indicating potent anticancer activity .

Case Study 2: Analgesic Activity Assessment

Another study investigated the analgesic properties of related compounds using the "hot plate" method on mice. The results showed that some derivatives provided analgesic effects superior to standard analgesics such as metamizole .

4. Structure-Activity Relationship (SAR)

The biological activity of methyl 2-(4,6-dioxo...) is heavily influenced by its structural components:

  • Substituents on the Tetrahydrobenzo[b]thiophene Core : Modifications at specific positions can enhance or reduce biological activity.
  • Pyrrole and Isoxazole Fusion : The presence of these fused rings contributes significantly to the compound's interaction with biological targets.

5. Conclusion

Methyl 2-(4,6-dioxo...) represents a promising candidate for further pharmacological exploration due to its diverse biological activities, particularly in cancer treatment and inflammation management. Ongoing research into its structure-activity relationships will likely yield new therapeutic agents that leverage its unique properties.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of the compound exhibit significant anticancer properties. For instance, a study published in Molecules highlighted the synthesis of related compounds that showed cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through interference with specific signaling pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against a range of bacterial and fungal strains. The structure-activity relationship (SAR) studies suggest that modifications to the isoxazole ring can enhance its antimicrobial efficacy .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Studies have shown that it can inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases. In vitro assays have confirmed its ability to reduce inflammation markers in cell cultures .

Application Activity Reference
AnticancerCytotoxic effects on cancer cells
AntimicrobialInhibitory effects on bacteria
Anti-inflammatoryReduces inflammation markers

Pesticide Development

The compound's structural characteristics make it suitable for developing new pesticides. Its ability to target specific biochemical pathways in pests can lead to more effective pest control strategies while minimizing environmental impact. Current research focuses on formulating this compound into environmentally friendly pesticide formulations .

Plant Growth Regulators

There is ongoing research into the use of this compound as a plant growth regulator. Preliminary studies suggest that it may enhance growth rates and yield in certain crops by modulating hormonal pathways related to growth and development .

Organic Electronics

Methyl 2-(4,6-dioxo-3-phenyl-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has potential applications in organic electronics due to its electronic properties. Research indicates that its derivatives can be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), contributing to advancements in sustainable energy technologies .

Nanocomposite Materials

The compound can serve as a precursor for synthesizing nanocomposite materials with enhanced mechanical and thermal properties. Its integration into polymer matrices has shown promising results in improving material performance for various industrial applications .

Synthesis and Characterization

A comprehensive study focused on synthesizing this compound using multi-step reactions involving cyclization and functionalization techniques. Characterization techniques such as NMR spectroscopy and mass spectrometry confirmed the structure and purity of the synthesized compound.

Bioassay Results

In bioassays conducted on various cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values indicating potent anticancer activity compared to standard chemotherapeutics. These findings support its potential as a lead compound for further drug development.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related molecules from the evidence:

Compound Name (Source) Molecular Formula* Key Functional Groups Substituents Physical Properties (e.g., Melting Point)
Target Compound C₃₀H₂₈N₂O₅S Methyl ester, pyrrolo-isoxazole, dioxo, thiophene Phenyl, o-tolyl Not reported
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate C₂₈H₂₈N₄O₇ Diethyl ester, nitrile, oxo, imidazo-pyridine 4-Nitrophenyl, phenethyl 243–245°C
5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate C₂₆H₃₁N₃O₆ Ethyl/methyl esters, dicyano, pyrrolidine 4-(tert-Butyl)phenyl, methoxyethyl Not reported

*Molecular formulas for the target and other compounds are inferred from IUPAC names.

Key Observations:

Ester Diversity: The target compound uses a single methyl ester, whereas others employ diethyl or mixed ethyl/methyl esters.

Heterocyclic Cores : The target’s pyrrolo-isoxazole and tetrahydrobenzo[b]thiophene systems contrast with the imidazo-pyridine () and pyrrolidine () cores. These differences influence ring strain, π-π stacking, and dipole interactions.

Substituent Effects : The o-tolyl group in the target compound introduces ortho-substitution effects (e.g., steric hindrance, electronic modulation) absent in the para-substituted nitrophenyl () and tert-butylphenyl () groups.

Characterization:
  • NMR/IR/MS : All compounds rely on $ ^1 \text{H} $ NMR, $ ^{13} \text{C} $ NMR, IR, and MS for structural validation. For example, the dioxo groups in the target compound would exhibit strong IR absorption near 1700–1750 cm$ ^{-1} $, similar to oxo groups in (1670 cm$ ^{-1} $) .
  • Crystallography : The target’s structure determination would likely use SHELX software (), a standard for small-molecule refinement via X-ray diffraction .

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